molecular formula C16H23ClN4O6 B1670930 2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione CAS No. 60575-85-1

2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione

Cat. No.: B1670930
CAS No.: 60575-85-1
M. Wt: 402.8 g/mol
InChI Key: PEZYALDQLLTBBL-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd with 2,2’,2’'-nitrilotris(ethanol) (1:1) is a complex organic compound that combines a triazine derivative with a nitrilotris(ethanol) component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The 3-(4-chlorophenyl)-6-methoxy- substituents are introduced through nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by the desired substituents.

    Complex Formation: The final step involves the complexation of the triazine derivative with 2,2’,2’'-nitrilotris(ethanol) in a 1:1 molar ratio, typically under mild conditions to ensure the stability of the complex.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced triazine compounds, and substituted phenyl derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4(1H,3H)-dione derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Nitrilotris(ethanol) complexes: These complexes involve different ligands complexed with nitrilotris(ethanol), resulting in diverse applications and properties.

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd

Properties

CAS No.

60575-85-1

Molecular Formula

C16H23ClN4O6

Molecular Weight

402.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H8ClN3O3.C6H15NO3/c1-17-8-12-9(15)14(10(16)13-8)7-4-2-6(11)3-5-7;8-4-1-7(2-5-9)3-6-10/h2-5H,1H3,(H,12,13,15,16);8-10H,1-6H2

InChI Key

PEZYALDQLLTBBL-UHFFFAOYSA-N

SMILES

COC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl.C(CO)N(CCO)CCO

Canonical SMILES

COC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl.C(CO)N(CCO)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DPX-3778;  DPX 3778;  DPX3778; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione
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2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione
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2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione
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2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione
Reactant of Route 5
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2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione
Reactant of Route 6
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Reactant of Route 6
2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione

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